molecular formula C23H20N2O5 B423176 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE

Cat. No.: B423176
M. Wt: 404.4g/mol
InChI Key: KDYZHBYOFWDCLV-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is an organic compound characterized by its complex structure, which includes methoxy groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxy-5-formylbenzoic acid with 4-methoxybenzohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(E)-{2-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but different functional groups.

    Phenol, 2-methoxy-4-(methoxymethyl): Shares the methoxy group but differs in overall structure.

Uniqueness

2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4g/mol

IUPAC Name

[2-methoxy-5-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H20N2O5/c1-28-19-11-9-17(10-12-19)22(26)25-24-15-16-8-13-20(29-2)21(14-16)30-23(27)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

KDYZHBYOFWDCLV-BUVRLJJBSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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